

# Application Note: Analysis of Calcium Adipate using Fourier-Transform Infrared (FTIR) Spectroscopy

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Compound of Interest		
Compound Name:	Calcium adipate	
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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and data interpretation guide for the characterization of **calcium adipate** using Fourier-Transform Infrared (FTIR) spectroscopy.

#### Introduction

**Calcium adipate**, the calcium salt of adipic acid, is utilized in various industrial applications, including as a food additive, a stabilizer in polymers, and in pharmaceutical formulations. FTIR spectroscopy is a rapid, non-destructive analytical technique that provides information about the molecular structure and functional groups present in a sample. This application note outlines the methodology for obtaining and interpreting the FTIR spectrum of **calcium adipate**, which is crucial for quality control, raw material identification, and formulation development.

The formation of **calcium adipate** from adipic acid involves the deprotonation of the carboxylic acid groups, leading to characteristic changes in the infrared spectrum. Specifically, the broad O-H stretching band of the carboxylic acid disappears, and the C=O stretching vibration shifts to lower wavenumbers, splitting into asymmetric and symmetric stretching vibrations of the carboxylate anion (COO<sup>-</sup>).

# **Experimental Protocol**



This section details the procedure for analyzing a solid sample of **calcium adipate** using the Attenuated Total Reflectance (ATR)-FTIR technique. ATR is a common method for solid samples as it requires minimal sample preparation.

#### 2.1. Instrumentation

 FTIR Spectrometer (e.g., Thermo Scientific Nicolet iS5, Bruker Alpha) equipped with a diamond ATR accessory.[1][2]

#### 2.2. Sample Preparation

- Ensure the diamond crystal of the ATR accessory is clean. Clean it with a suitable solvent like isopropanol and wipe it dry with a soft, lint-free tissue.
- Place a small amount of the powdered calcium adipate sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[3]
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]

#### 2.3. Data Acquisition

- Spectral Range: 4000 400 cm<sup>-1</sup>[2]
- Resolution: 4 cm<sup>-1</sup>[1][2]
- Number of Scans: 32 scans are typically co-added to improve the signal-to-noise ratio.[1]
- Background Scan: Perform a background scan with a clean, empty ATR crystal before running the sample.
- Sample Scan: Acquire the FTIR spectrum of the **calcium adipate** sample.
- Data Processing: The resulting spectrum should be displayed in absorbance mode.

# Data Presentation: Characteristic FTIR Peaks of Calcium Adipate



The FTIR spectrum of **calcium adipate** is characterized by the absence of the broad O-H stretch of carboxylic acids and the appearance of strong bands corresponding to the carboxylate group. The following table summarizes the expected characteristic absorption bands.

Wavenumber (cm⁻¹)	Vibrational Mode	Description
~2940 - 2850	C-H Stretching (asymmetric and symmetric)	Aliphatic C-H stretches from the methylene groups in the adipate backbone.[4][5]
~1570 - 1540	Carboxylate Asymmetric Stretching (v_as(COO <sup>-</sup> ))	Strong absorption characteristic of the deprotonated carboxyl group coordinated to the calcium ion. [4]
~1470 - 1410	Carboxylate Symmetric Stretching (v_s(COO <sup>-</sup> )) & CH <sub>2</sub> Bending	Strong absorption from the symmetric stretching of the carboxylate group, often coupled with CH <sub>2</sub> scissoring vibrations.[4][5]
Below 1000	C-C Stretching and other skeletal vibrations	Fingerprint region with various C-C stretching and bending modes.

Note: The exact peak positions may vary slightly depending on the sample's physical state (e.g., hydration, crystallinity).

# **Workflow Diagram**

The following diagram illustrates the logical workflow for the FTIR analysis of calcium adipate.

Caption: Experimental workflow for FTIR analysis of calcium adipate.

## **Interpretation of Results**



The key to confirming the identity of **calcium adipate** is to observe the characteristic shifts from the spectrum of adipic acid.

- Disappearance of O-H Stretch: The broad absorption band from approximately 3300 to 2500 cm<sup>-1</sup>, characteristic of the carboxylic acid O-H stretching in adipic acid, should be absent in the spectrum of **calcium adipate**.[6]
- Disappearance of C=O Stretch of the Acid: The intense carbonyl (C=O) stretching peak of adipic acid, typically found around 1700 cm<sup>-1</sup>, will disappear.[6]
- Appearance of Carboxylate Bands: The presence of two strong, distinct bands for the
  asymmetric (~1570-1540 cm<sup>-1</sup>) and symmetric (~1470-1410 cm<sup>-1</sup>) stretching of the
  carboxylate (COO<sup>-</sup>) group confirms the formation of the calcium salt.[4]
- C-H Stretching: The aliphatic C-H stretching vibrations from the backbone of the adipate molecule will be present in the 2940-2850 cm<sup>-1</sup> region.[4][5]

By following this protocol and understanding the key spectral features, researchers can effectively use FTIR spectroscopy to identify and characterize **calcium adipate** for various scientific and industrial purposes.

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